molecular formula C14H18N2O2S B14490997 N-[(Azepane-1-carbonyl)sulfanyl]benzamide CAS No. 64621-30-3

N-[(Azepane-1-carbonyl)sulfanyl]benzamide

Cat. No.: B14490997
CAS No.: 64621-30-3
M. Wt: 278.37 g/mol
InChI Key: YVQNTRXBVLQPMH-UHFFFAOYSA-N
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Description

N-[(Azepane-1-carbonyl)sulfanyl]benzamide is an organic compound that features a benzamide moiety linked to an azepane ring through a sulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(Azepane-1-carbonyl)sulfanyl]benzamide typically involves the reaction of azepane-1-carbonyl chloride with benzamide in the presence of a base. The reaction is carried out under mild conditions, often using solvents like dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-[(Azepane-1-carbonyl)sulfanyl]benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-[(Azepane-1-carbonyl)sulfanyl]benzamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of N-[(Azepane-1-carbonyl)sulfanyl]benzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also modulate receptor functions by interacting with receptor proteins, leading to altered cellular responses .

Comparison with Similar Compounds

Similar Compounds

  • N-(1-(Azepane-1-carbonyl)-2-furan-2-yl-vinyl)-4-methyl-benzamide
  • N-(Naphthalen-1-yl) phenazine-1-carboxamide

Uniqueness

N-[(Azepane-1-carbonyl)sulfanyl]benzamide is unique due to its specific structural features, such as the presence of both an azepane ring and a benzamide moiety linked through a sulfanyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

CAS No.

64621-30-3

Molecular Formula

C14H18N2O2S

Molecular Weight

278.37 g/mol

IUPAC Name

S-benzamido azepane-1-carbothioate

InChI

InChI=1S/C14H18N2O2S/c17-13(12-8-4-3-5-9-12)15-19-14(18)16-10-6-1-2-7-11-16/h3-5,8-9H,1-2,6-7,10-11H2,(H,15,17)

InChI Key

YVQNTRXBVLQPMH-UHFFFAOYSA-N

Canonical SMILES

C1CCCN(CC1)C(=O)SNC(=O)C2=CC=CC=C2

Origin of Product

United States

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